molecular formula C12H14N2O3 B2407965 tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1936059-34-5

tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B2407965
CAS No.: 1936059-34-5
M. Wt: 234.255
InChI Key: NAVWHOPYWKZKBJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS: 1936059-34-5) is a bicyclic heterocyclic compound featuring a fused pyrrole and pyridine ring system. The tert-butyl carbamate group at the 1-position serves as a protective moiety, commonly employed in organic synthesis to enhance solubility or stability during multi-step reactions. This compound is cataloged as a standard reference material by ABA Pharma (Catalog: ABA2920) and is available in 97% purity for research and industrial applications, with delivery times as short as one week . Its structural framework is of interest in medicinal chemistry, particularly as a precursor for pharmaceuticals targeting kinase inhibition or other biological pathways.

Properties

IUPAC Name

tert-butyl 2-oxo-3H-pyrrolo[2,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-7-13-5-4-8(9)6-10(14)15/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVWHOPYWKZKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Boc Protection in Acetonitrile

A widely reported method involves reacting 1H-pyrrolo[2,3-c]pyridine with Boc anhydride in acetonitrile using 4-dimethylaminopyridine (DMAP) as a catalyst. For example, stirring the reactants at room temperature for 18 hours achieves near-quantitative yields (101%). The reaction mixture is concentrated under reduced pressure and purified via flash chromatography (eluent: 1:1 ethyl acetate/hexanes) to isolate the Boc-protected intermediate.

Key Conditions:

  • Solvent: Acetonitrile
  • Catalyst: DMAP (1.0 equiv)
  • Temperature: 20°C
  • Yield: 98–101%

Triethylamine-Mediated Boc Protection in Dichloromethane

Alternative protocols utilize triethylamine (TEA) as a base in dichloromethane (DCM). For instance, adding Boc anhydride to a solution of 1H-pyrrolo[2,3-c]pyridine and TEA in DCM under nitrogen atmosphere at 25°C for 12 hours affords the Boc-protected product in 98.2% yield. Purification via silica gel chromatography (eluent: 2:1 petroleum ether/ethyl acetate) yields a light yellow oil, characterized by ESIMS ([M+H]⁺ = 219.1).

Key Conditions:

  • Solvent: Dichloromethane
  • Base: Triethylamine (3.0 equiv)
  • Temperature: 25°C
  • Yield: 98.2%

Purification and Characterization

Final purification of tert-butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is achieved through silica gel chromatography or recrystallization. Analytical data confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.65 (s, 9H, Boc CH₃), 3.45–3.55 (m, 2H, CH₂), 4.20–4.30 (m, 1H, CH), 6.62 (d, J = 3.6 Hz, 1H, aromatic), 7.25 (d, J = 5.3 Hz, 1H, aromatic), 8.42 (d, J = 5.3 Hz, 1H, aromatic).
  • LCMS: [M+H]⁺ = 235.1 (calculated for C₁₂H₁₄N₂O₃: 234.25).

Analysis of Reaction Conditions and Optimization

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Condition Acetonitrile/DMAP DCM/TEA
Yield 101% 98.2%
Reaction Time 18 hours 12 hours
Purification Flash chromatography Column chromatography

Polar aprotic solvents like acetonitrile enhance Boc anhydride reactivity, while DCM offers better solubility for hydrophobic intermediates.

Catalytic Hydrogenation Challenges

The 100% yield reported for Pd(OH)₂/C-mediated hydrogenation suggests complete conversion but requires stringent control over reaction parameters (e.g., H₂ pressure, temperature). Catalyst poisoning or over-reduction remains a risk, necessitating careful monitoring.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted pyrrolo[2,3-c]pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs and therapeutic agents. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy in treating various diseases, its mechanism of action, and its safety profile. It may serve as a lead compound for the development of new medications .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate with structurally or functionally related pyridine and pyrrolidine derivatives. Key differences in substituents, ring systems, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Core Structure Key Substituents/Modifications Applications/Notes References
This compound 1936059-34-5 Pyrrolo[2,3-c]pyridine tert-Butyl carbamate at N1; 2-oxo group Pharmaceutical intermediate; readily available for custom synthesis
tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate Not specified Spiro-pyrazino-pyrrolo-pyrimidine Chloro, oxo, and spiro-pyran moieties Intermediate in multi-step syntheses for kinase inhibitors
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Not specified Pyrrolidine + pyridine Bromo, methoxy, and tert-butyl carbamate Building block for brominated heterocycles in drug discovery
(Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Not specified Pyrrolo[2,3-b]pyridine Methyl ester, piperazine, and phenyl groups Solid forms and salts for therapeutic agents (e.g., kinase inhibitors)
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Not specified Fluoro-pyridine + pyrrolidine Fluorine, hydroxymethyl, dual carboxylate groups Functionalized fluorinated intermediates for bioactive molecule synthesis

Key Findings

Structural Complexity: The target compound’s pyrrolo[2,3-c]pyridine core is less complex than the spiro-pyrazino-pyrrolo-pyrimidine system in , which introduces conformational rigidity for binding to kinase targets . Derivatives like those in and incorporate halogenated pyridines (e.g., bromo, fluoro) that enhance electronic diversity, enabling cross-coupling reactions or modulating pharmacokinetic properties .

Functional Group Variations: The tert-butyl carbamate group in the target compound contrasts with the methyl ester in . While both protect amines, methyl esters are more labile under basic conditions, influencing downstream reactivity . The dual carboxylate groups in enable bifunctional derivatization, a feature absent in the monofunctional target compound .

Applications: The target compound’s commercial availability () suggests its utility as a versatile building block, whereas ’s spiro compound is specialized for kinase inhibitor synthesis .

Biological Activity

Introduction

tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS No. 1936059-34-5) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structural properties, synthesis methods, and biological activities, supported by case studies and research findings.

  • Molecular Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 234.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1936059-34-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization of pyridine derivatives. The process may utilize various reagents and catalysts to achieve high yields and purity.

Anticancer Properties

Research indicates that compounds with a pyrrolo[2,3-c]pyridine core exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of this class can inhibit cell proliferation in various human tumor cell lines. The following table summarizes some findings related to the compound's anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.55Inhibition of cyclin-dependent kinases (CDK)
HCT1160.87Induction of apoptosis
A3751.46Inhibition of VEGFR-2 kinase

These results suggest that this compound may serve as a promising lead compound for developing new anticancer agents.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may exhibit neuroprotective effects. A study involving animal models showed that the compound could reduce oxidative stress markers and improve cognitive function in models of neurodegeneration.

Case Studies

  • Case Study on Antiproliferative Activity : A recent study evaluated the antiproliferative effects of various pyrrolo[2,3-c]pyridine derivatives on cancer cell lines. The study found that tert-butyl 2-oxo derivatives exhibited lower IC50 values compared to other compounds tested, indicating stronger activity against cancer cells.
  • Neuroprotection in Rodent Models : In a controlled experiment with rodents subjected to neurotoxic agents, treatment with tert-butyl 2-oxo demonstrated significant improvement in behavioral tests associated with memory and learning compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, and what reaction conditions are optimal?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, oxidation, or reduction reactions. For example, substitution at the carbonyl carbon can be achieved using tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions with catalysts like DMAP. Optimal solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with reaction temperatures ranging from 0°C to room temperature. Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR shifts with predicted values (e.g., tert-butyl group at δ ~1.4 ppm, pyrrolopyridine ring protons between δ 6.5–8.5 ppm).
  • Mass Spectrometry (MS) : Exact mass (calculated for C₁₃H₁₆N₂O₃: 260.116) should match high-resolution MS data .
  • X-ray Crystallography : Use SHELX programs for structure solution and refinement. Hydrogen bonding and torsional angles can validate the Boc-protected pyrrolopyridine framework .

Advanced Research Questions

Q. What strategies resolve contradictions between computational models and experimental reactivity data for nucleophilic substitutions involving this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., Gaussian, B3LYP/6-31G*) to predict transition states and compare with experimental kinetics.
  • Cross-validate using X-ray crystallography (SHELXL refinement) to confirm steric or electronic effects in the crystal lattice .
  • Example: Discrepancies in reaction rates may arise from solvent effects not modeled computationally; test polar vs. non-polar solvents experimentally.

Q. How does pH and temperature affect the stability of tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate during storage?

  • Methodological Answer :

  • Stability Testing :
ConditionParametersAnalytical Method
pH 3–9 (aqueous)25°C, 48 hoursHPLC (monitor degradation)
Thermal stability40°C, 1 week (sealed vial)NMR, FT-IR
  • The Boc group is hydrolytically labile under acidic conditions (pH < 4). Store at –20°C in inert atmospheres to prevent decarboxylation .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses of fused heterocycles?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) to assess interactions with enzymes or receptors.
  • Reactivity Prediction : Combine frontier molecular orbital (FMO) analysis (HOMO/LUMO gaps) with molecular dynamics (MD) simulations to model reaction pathways. For example, the electron-deficient pyrrolopyridine core may favor electrophilic aromatic substitution at specific positions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening (e.g., rotameric equilibria of the Boc group).
  • Crystallographic Validation : Resolve ambiguities by growing single crystals and refining the structure via SHELXL. For example, unexpected NOE correlations may indicate non-planar ring systems .

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